![molecular formula C21H21NO3 B6420986 N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide CAS No. 923175-00-2](/img/structure/B6420986.png)
N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide, abbreviated as MMPFPA, is an important organic compound. It is a white crystalline solid with a melting point of 99-100 °C and a molecular weight of 234.3 g/mol. MMPFPA has a wide variety of applications in the scientific research field, including its use as a biochemical, physiological, and pharmacological agent.
Aplicaciones Científicas De Investigación
MMPFPA has a wide range of scientific research applications. It has been used as an inhibitor of monoamine oxidase (MAO) in order to study the role of MAO in the regulation of neurotransmitters. It has also been used to study the role of MAO in the metabolism of drugs and the regulation of neuronal plasticity. In addition, MMPFPA has been used in the study of the role of MAO in the regulation of mood and behavior.
Mecanismo De Acción
MMPFPA acts as an inhibitor of MAO, which is an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. MMPFPA binds to the active site of MAO, thereby inhibiting its activity. This inhibition of MAO activity leads to an increase in the levels of neurotransmitters in the brain, which can result in an increase in mood and behavior.
Biochemical and Physiological Effects
MMPFPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to an increase in mood and behavior. In addition, MMPFPA has been shown to reduce anxiety and depression in animal models. It has also been shown to reduce inflammation and oxidative stress in the brain, which can lead to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMPFPA has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a potent inhibitor of MAO, which makes it useful for studying the role of MAO in the regulation of neurotransmitters. However, MMPFPA also has some limitations. It has a short half-life, which means that it needs to be administered frequently in order to maintain its effects. In addition, it can cause side effects such as nausea, dizziness, and headaches in some individuals.
Direcciones Futuras
MMPFPA has a wide range of potential future applications. It could be used to develop new drugs for the treatment of depression and anxiety. In addition, it could be used to study the role of MAO in the regulation of other neurotransmitters, such as glutamate and acetylcholine. Furthermore, it could be used to study the role of MAO in the regulation of other physiological processes, such as metabolism and inflammation. Finally, it could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Métodos De Síntesis
MMPFPA can be synthesized from the reaction of 4-methoxyphenylacetic acid and 5-(4-methylphenyl)furan-2-ylpropanamide. This reaction is carried out in an aqueous medium at a temperature of 60 °C. The reaction is catalyzed by sodium hydroxide, which acts as a base. The product is then purified by recrystallization from acetone.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-15-3-5-16(6-4-15)20-13-11-19(25-20)12-14-21(23)22-17-7-9-18(24-2)10-8-17/h3-11,13H,12,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZNDIGFNBVLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide](/img/structure/B6420907.png)
![1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane](/img/structure/B6420909.png)
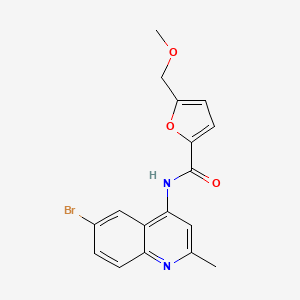
![4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B6420914.png)
![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B6420934.png)
![1-(2-hydroxyethyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B6420943.png)
![4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide](/img/structure/B6420950.png)
![2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6420955.png)
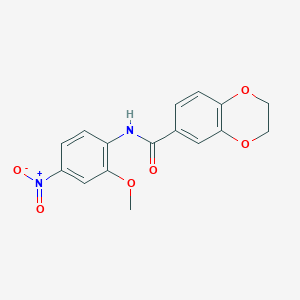
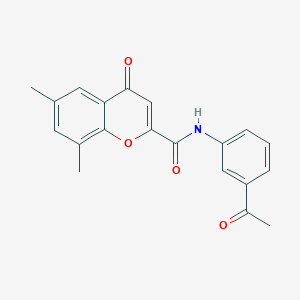
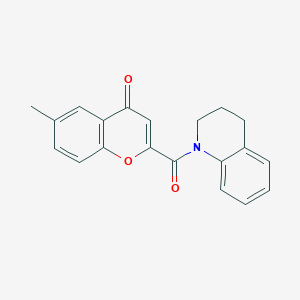
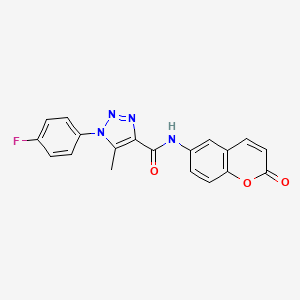
![3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dihydro-2-benzofuran-1-one](/img/structure/B6420989.png)
